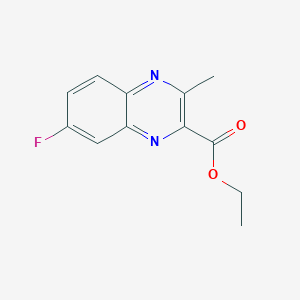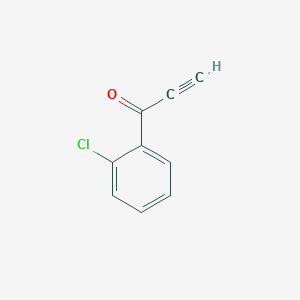![molecular formula C9H8ClNOS2 B3327487 N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide CAS No. 345923-50-4](/img/structure/B3327487.png)
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide, also known as CMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMF is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide is not yet fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to a decrease in the production of DNA, which can result in the death of cancer cells and the suppression of viral replication.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have a protective effect on liver cells and to enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide in lab experiments is its versatility. It has been shown to exhibit a variety of biological activities, making it a useful tool for investigating a wide range of biological processes. However, one limitation of using N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide. One area of interest is the development of new anti-cancer therapies based on N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide and related compounds. Another area of interest is the use of N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide as a tool for investigating the mechanisms of viral replication and the immune response. Additionally, there is potential for the development of new anti-inflammatory and anti-bacterial therapies based on N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide and related compounds.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide, or N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide, is a promising compound for scientific research. Its versatility and range of biological activities make it a useful tool for investigating a wide range of biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and other fields.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-bacterial properties. These properties make it a promising candidate for further investigation in the fields of oncology, virology, immunology, and microbiology.
Propriétés
IUPAC Name |
methyl N-(4-chlorophenyl)-N-formylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS2/c1-14-9(13)11(6-12)8-4-2-7(10)3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIROFTWDQYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



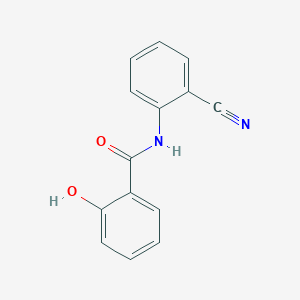


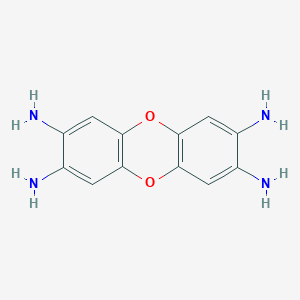
![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

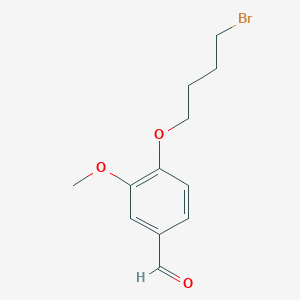
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)


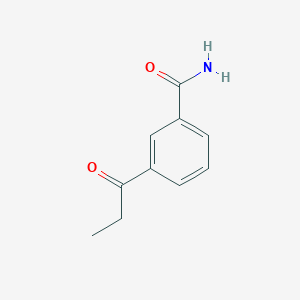
![3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile](/img/structure/B3327470.png)
